molecular formula C8H4Br2O B1304820 3,5-Dibromo-1-benzofuran CAS No. 99660-97-6

3,5-Dibromo-1-benzofuran

Cat. No.: B1304820
CAS No.: 99660-97-6
M. Wt: 275.92 g/mol
InChI Key: FWNOZAIGDLGBGI-UHFFFAOYSA-N
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Description

“3,5-Dibromo-1-benzofuran” is a compound with the molecular formula C8H4Br2O . It is a benzofuran derivative, which is a class of compounds that are ubiquitous in nature . Benzofuran compounds are known for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, benzofuran compounds can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

The molecular weight of “this compound” is 275.92 g/mol . The InChIKey, a unique identifier for chemical substances, is FWNOZAIGDLGBGI-UHFFFAOYSA-N . The compound has a covalently-bonded unit count of 1 .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 13.1 Ų and a complexity of 151 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound is also characterized by a rotatable bond count of 0 .

Scientific Research Applications

Synthesis and Coordination Chemistry

3,5-Dibromo-1-benzofuran serves as a precursor in the synthesis of complex benzofuran derivatives with potential applications in coordination chemistry. For example, the transformation of 3-(1-Benzofuran-2-yl)propenoic acid into various derivatives has been explored for the preparation of metal complexes, showcasing the versatility of benzofurans in synthesizing compounds with high thermal stability and specific coordination structures (Mojumdar, Šimon, & Krutošíková, 2009).

Organic Synthesis

Benzofuran derivatives are synthesized for a wide range of scientific applications, including the development of pharmaceuticals. The Lewis acid-catalyzed synthesis of benzofurans from acrolein dimer and 1,3-dicarbonyl compounds is a notable method that facilitates the creation of commercial drug molecules, illustrating the critical role of benzofurans in drug development (Huang et al., 2019).

Antioxidant Properties

Research into the antioxidant properties of benzofuran derivatives, like 5,7-Ditert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one and its analogs, reveals the potential of these compounds in pharmaceutical applications. Their ability to donate hydrogen atoms and electrons suggests they could serve as potent antioxidants, opening avenues for therapeutic uses (Zhu et al., 2011).

Antimicrobial and Antituberculosis Activities

Benzofuran derivatives have emerged as a scaffold for developing antimicrobial agents, with some showing significant activity against various pathogens. The design and synthesis of new benzofuran carboxamide derivatives, for instance, have been explored for their antimicrobial, anti-inflammatory, and radical scavenging activities, highlighting the therapeutic potential of benzofurans in combating infectious diseases and inflammation (Lavanya, Sribalan, & Padmini, 2017).

Antitumor Activities

Studies on the cytotoxic activities of neolignans derived from benzofurans have indicated their potential in cancer therapy. For example, certain benzofuran compounds have demonstrated the ability to induce apoptosis in cancer cells through the mitochondrial pathway, suggesting their utility as antitumor agents (Ma et al., 2017).

Biochemical Analysis

Biochemical Properties

3,5-Dibromo-1-benzofuran plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as xanthine oxidase, which is involved in the metabolism of purines . This inhibition can lead to a decrease in the production of uric acid, making this compound a potential therapeutic agent for conditions like gout . Additionally, it interacts with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . It also affects the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to cope with oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . For example, its binding to xanthine oxidase results in enzyme inhibition, reducing the production of uric acid . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in cell growth, apoptosis, and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects while maximizing benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the addition of functional groups to the compound, making it more water-soluble and easier to excrete . The metabolic pathways of this compound also influence the levels of various metabolites, affecting overall metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can be transported to different cellular compartments, where it exerts its effects . The distribution of this compound is influenced by its chemical properties, such as solubility and affinity for binding proteins . These factors determine its localization and accumulation within tissues .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in each compartment . For example, in the nucleus, this compound can modulate gene expression by interacting with transcription factors . In the mitochondria, it can affect cellular respiration and energy production .

Properties

IUPAC Name

3,5-dibromo-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2O/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNOZAIGDLGBGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383791
Record name 3,5-dibromo-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99660-97-6
Record name 3,5-dibromo-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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